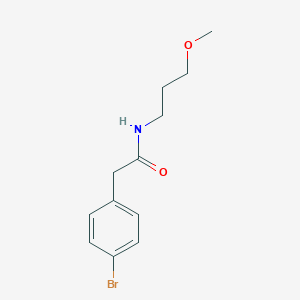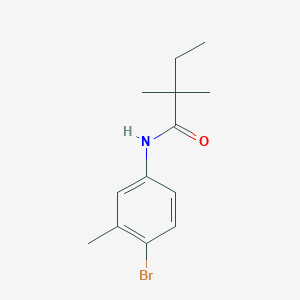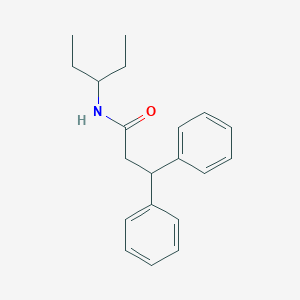
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea, also known as CMPT, is a synthetic compound that belongs to the class of thiourea derivatives. It has been studied extensively for its potential application in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory molecules. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways.
実験室実験の利点と制限
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized in large quantities and is stable under normal laboratory conditions. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo and to evaluate its safety and efficacy in preclinical and clinical trials. Other potential applications of this compound include its use as a neuroprotective agent and as an anti-inflammatory agent for various inflammatory diseases. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential application in various scientific fields. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its poor solubility in water is a limitation that needs to be addressed. Future research on this compound should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its safety and efficacy in preclinical and clinical trials.
合成法
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea can be synthesized by reacting 3-chloro-2-methylphenyl isothiocyanate with 2,2-dimethoxyethanamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 146-147°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been studied for its potential application as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C12H17ClN2O2S |
|---|---|
分子量 |
288.79 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-8-9(13)5-4-6-10(8)15-12(18)14-7-11(16-2)17-3/h4-6,11H,7H2,1-3H3,(H2,14,15,18) |
InChIキー |
WLVAESPNJDWIHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)

![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)

![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





